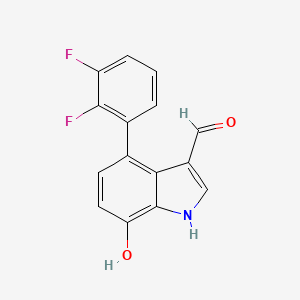
4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a difluorophenyl group, a hydroxy group, and a carbaldehyde group attached to an indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products Formed
Oxidation: Formation of 4-(2,3-Difluorophenyl)-7-oxo-1H-indole-3-carbaldehyde
Reduction: Formation of 4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-methanol
Substitution: Formation of various substituted derivatives depending on the substituent introduced
科学研究应用
4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Chemical Biology: It is used in the design of chemical probes for studying biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The difluorophenyl group and hydroxy group play crucial roles in its binding affinity and specificity. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
Uniqueness
4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both a hydroxy group and a carbaldehyde group on the indole ring, which imparts distinct chemical reactivity and biological activity. The difluorophenyl group enhances its stability and lipophilicity, making it a valuable compound in drug design and development.
属性
分子式 |
C15H9F2NO2 |
|---|---|
分子量 |
273.23 g/mol |
IUPAC 名称 |
4-(2,3-difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H9F2NO2/c16-11-3-1-2-10(14(11)17)9-4-5-12(20)15-13(9)8(7-19)6-18-15/h1-7,18,20H |
InChI 键 |
WBUMODWKOWOPJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)C2=C3C(=CNC3=C(C=C2)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
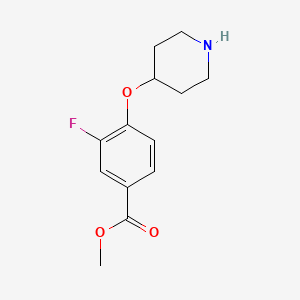
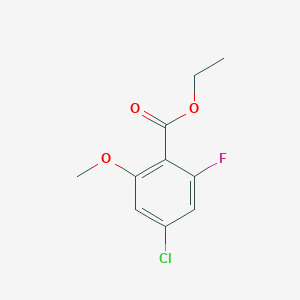
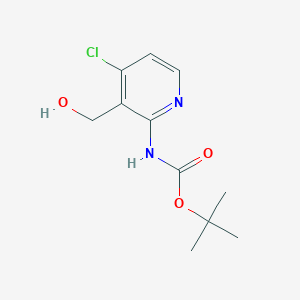
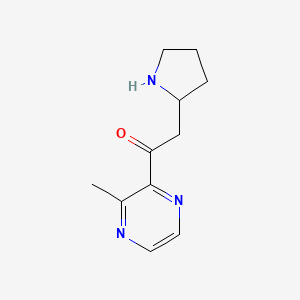
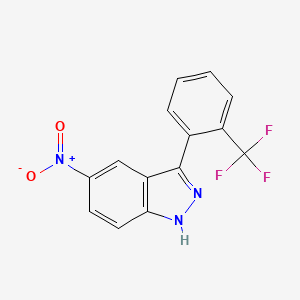
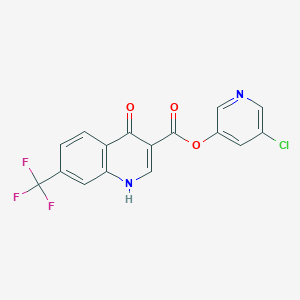


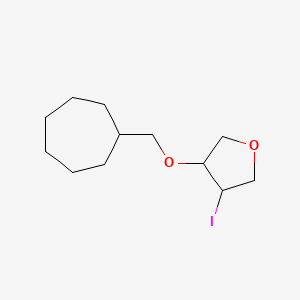

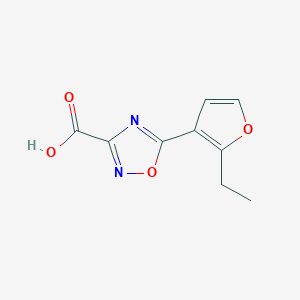
![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)

